molecular formula C20H18Cl2N2O2S B2467977 3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide CAS No. 922399-59-5

3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide

Cat. No.: B2467977
CAS No.: 922399-59-5
M. Wt: 421.34
InChI Key: QWMZLPJFHMFESE-UHFFFAOYSA-N
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Description

    Reagents: 2-hydroxymethyltetrahydrofuran, coupling agent (e.g., DCC - dicyclohexylcarbodiimide)

    Conditions: Anhydrous conditions

    Reaction: The oxolane group is introduced via a coupling reaction with the benzamide.

Industrial Production Methods:

  • The industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its structural features that may interact with biological targets.

Industry:

  • Potential applications in the development of new materials, such as polymers or advanced coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Synthesis of 5-chloro-4-methyl-1,3-benzothiazole

      Reagents: 4-methyl-2-aminothiophenol, phosphorus oxychloride (POCl3)

      Conditions: Reflux in POCl3

      Reaction: The aminothiophenol undergoes cyclization to form the benzothiazole ring.

  • Step 2: Synthesis of 3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

      Reagents: 5-chloro-4-methyl-1,3-benzothiazole, 3-chlorobenzoyl chloride

      Conditions: Base (e.g., triethylamine) in anhydrous conditions

      Reaction: The benzothiazole reacts with 3-chlorobenzoyl chloride to form the benzamide linkage.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Oxidizing agents such as potassium permanganate (KMnO4)

      Conditions: Aqueous or organic solvents

      Products: Oxidized derivatives of the benzothiazole or benzamide moieties

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4)

      Products: Reduced forms of the benzothiazole or benzamide moieties

  • Substitution:

      Reagents: Nucleophiles such as amines or thiols

      Conditions: Base (e.g., NaOH) in organic solvents

      Products: Substituted derivatives at the chloro positions

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, aqueous or organic solvents

    Reduction: Lithium aluminum hydride, anhydrous conditions

    Substitution: Amines or thiols, base (e.g., NaOH) in organic solvents

Major Products:

  • Oxidized, reduced, or substituted derivatives of the original compound, depending on the reaction type and conditions.

Mechanism of Action

Molecular Targets and Pathways:

  • The exact mechanism of action would depend on the specific application. For example, if used as an antimicrobial agent, it may target bacterial enzymes or cell membranes.
  • In medicinal applications, it may interact with specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • 3-chloro-4-methyl-1H-pyrazole
  • 5-(chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride
  • 3-chloro-4’-methylchalcone

Comparison:

  • 3-chloro-4-methyl-1H-pyrazole: Similar in having a chloro and methyl group but differs in the core structure (pyrazole vs. benzothiazole).
  • 5-(chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride: Shares the chloro and methyl groups but has a triazole ring instead of a benzothiazole.
  • 3-chloro-4’-methylchalcone: Contains a chloro and methyl group but has a chalcone structure, differing significantly in its chemical properties and applications.

Uniqueness:

  • The presence of both benzothiazole and oxolane groups in 3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide makes it unique compared to the similar compounds listed above. This unique structure may confer distinct chemical reactivity and potential applications.

Properties

IUPAC Name

3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O2S/c1-12-16(22)7-8-17-18(12)23-20(27-17)24(11-15-6-3-9-26-15)19(25)13-4-2-5-14(21)10-13/h2,4-5,7-8,10,15H,3,6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMZLPJFHMFESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CC3CCCO3)C(=O)C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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